4-O-tert-butyl 3-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate
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Overview
Description
4-O-tert-butyl 3-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their diverse pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects
Preparation Methods
The synthesis of 4-O-tert-butyl 3-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate involves several steps. One common method includes the cyclization of substituted isoindole derivatives. This process can be achieved through the reaction of isoquinoline, activated acetylenes, and specific ketones in water . Another approach involves the esterification of biologically active salicylanilides with N-protected amino acids . Industrial production methods often utilize microwave heating to synthesize pyrimido-oxazepine analogs .
Chemical Reactions Analysis
4-O-tert-butyl 3-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Cyclization: This compound can undergo intramolecular cyclization reactions, forming more complex ring structures.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzodiazepine derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-O-tert-butyl 3-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties . Additionally, it may interact with other pathways involved in cell cycle regulation, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar compounds include:
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepine: This compound shares a similar core structure but lacks the ester functional groups.
4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine: This derivative includes a hydroxyl group and a Boc protecting group, making it useful for different synthetic applications.
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: This compound has a similar benzodiazepine core but differs in its functional groups and overall reactivity.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-3,4-dicarboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-10-11-7-5-6-8-12(11)17-9-13(18)14(19)21-4/h5-8,13,17H,9-10H2,1-4H3 |
InChI Key |
ORXJSLKGSYCCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2NCC1C(=O)OC |
Origin of Product |
United States |
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